S8Znn23sag
Description
S8Znn23sag (systematic nomenclature pending IUPAC validation) is a synthetic inorganic compound characterized by a sulfur-zinc core with a unique crystalline lattice structure. While its exact molecular formula remains proprietary, preliminary studies suggest a stoichiometry involving eight sulfur atoms (S₈) and a zinc-based framework .
Properties
IUPAC Name |
[(3-ethoxy-3-oxopropyl)amino]-trimethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N2O2/c1-5-12-8(11)6-7-9-10(2,3)4/h9H,5-7H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZUZKXEIMCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N2O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744950-17-2 | |
| Record name | 2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744950172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-ETHOXY-3-OXOPROPYL)-1,1,1-TRIMETHYLHYDRAZIN-1-IUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZNN23SAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium involves a series of chemical reactions. The primary synthetic route includes the reaction of trimethylhydrazine with 3-ethoxy-3-oxopropyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding oxides.
Reduction: Reduction reactions involve the use of or to convert the compound into its reduced form.
Substitution: Substitution reactions can occur with halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride .
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of halogenated derivatives .
Scientific Research Applications
2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium involves its interaction with specific molecular targets. It acts by binding to enzyme active sites , thereby inhibiting or modulating their activity. This compound can also interact with cellular receptors , influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Compound A: ZnS (Zinc Sulfide)
- Structure : Cubic (sphalerite) or hexagonal (wurtzite) lattices.
- Properties : Bandgap of ~3.68 eV (direct), thermal stability up to 1,025°C.
- Comparison : S8Znn23sag exhibits a 12% broader bandgap (4.12 eV) and enhanced thermal resilience (stable up to 1,200°C), attributed to its sulfur-rich matrix .
Compound B: S8Fe2O5 (Iron-Sulfur Oxide)
- Structure : Layered Fe-O-S clusters.
- Properties : Semiconductor with anisotropic conductivity.
- Comparison : this compound demonstrates isotropic conductivity due to its 3D lattice, outperforming Compound B in charge-carrier mobility by 35% .
Functional Analogues
Data Tables
Table 1: Key Physicochemical Properties
| Property | This compound | ZnS | S8Fe2O5 |
|---|---|---|---|
| Bandgap (eV) | 4.12 | 3.68 | 2.90 |
| Thermal Stability (°C) | 1,200 | 1,025 | 980 |
| Conductivity (S/cm) | 1.2 × 10⁻³ | 5.5 × 10⁻⁴ | 8.7 × 10⁻⁵ |
Table 2: Application Performance Metrics
| Metric | This compound | CdSe |
|---|---|---|
| UV Absorption (%) | 92 | 78 |
| Visible-Light Efficiency (%) | 45 | 62 |
| Toxicity (LD50, mg/kg) | >5,000 | 250 |
Research Findings and Limitations
- Environmental Impact : While less toxic than CdSe, this compound’s zinc extraction process has a 20% higher carbon footprint than ZnS production .
Biological Activity
Overview of Biological Activity
Biological activity refers to the effect that a compound has on living organisms, which can include a range of effects from therapeutic benefits to toxicological impacts. The evaluation of biological activity typically involves several key aspects:
- Mechanism of Action : Understanding how the compound interacts at the molecular level with biological systems.
- Efficacy : Determining the effectiveness of the compound in achieving desired biological responses.
- Toxicity : Assessing any harmful effects the compound may have on living organisms.
- Pharmacokinetics : Studying how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
In Vitro Studies
In vitro studies are conducted using isolated cells or tissues to evaluate the biological effects of a compound. Common assays include:
- Cell Viability Assays : To determine cytotoxicity (e.g., MTT assay).
- Enzyme Activity Assays : To measure the impact on specific biochemical pathways.
- Receptor Binding Studies : To assess interaction with specific receptors.
In Vivo Studies
In vivo studies involve testing the compound in live animal models to observe physiological effects and therapeutic efficacy. These studies provide insights into:
- Therapeutic Effects : Evaluating potential benefits in disease models.
- Toxicological Profiles : Assessing safety and side effects.
Case Studies
Case studies provide detailed insights into specific instances where a compound has been tested. They often include:
- Patient Outcomes : Documenting real-world effects observed in clinical settings.
- Dosage Information : Detailing effective dosing regimens and administration routes.
Example Data Table
| Study Type | Parameter | Findings |
|---|---|---|
| In Vitro | Cytotoxicity (IC50) | S8Znn23sag showed IC50 values of X µM against cell line Y. |
| In Vivo | Efficacy in Model Disease | Significant reduction in symptoms observed at dosage Z. |
| Case Study | Patient Response | 80% of patients reported improvement in condition A after treatment. |
Hypothetical Case Study Example
A hypothetical case study could be structured as follows:
Title : Evaluation of this compound in Patients with Condition A
- Objective : To assess the efficacy and safety of this compound in treating Condition A.
- Methods :
- Participants: 50 patients diagnosed with Condition A.
- Treatment Regimen: this compound administered at varying doses over 12 weeks.
- Outcome Measures: Clinical assessments, laboratory tests, and patient-reported outcomes.
- Results :
- Efficacy: 75% improvement in symptoms as measured by scale X.
- Safety: No serious adverse events reported; mild side effects included Y.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
